Cas no 1261445-63-9 (3-(2-tert-butylphenyl)propanoic acid)

3-(2-tert-butylphenyl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(2-tert-Butyl-phenyl)-propionic acid
- 3-(2-tert-butylphenyl)propanoic acid
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- インチ: 1S/C13H18O2/c1-13(2,3)11-7-5-4-6-10(11)8-9-12(14)15/h4-7H,8-9H2,1-3H3,(H,14,15)
- InChIKey: QQXJIRRQQQWSGT-UHFFFAOYSA-N
- SMILES: C(O)(=O)CCC1=CC=CC=C1C(C)(C)C
3-(2-tert-butylphenyl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1457279-100mg |
3-(2-tert-butylphenyl)propanoic acid |
1261445-63-9 | 100mg |
$678.0 | 2023-09-29 | ||
Enamine | EN300-1457279-5000mg |
3-(2-tert-butylphenyl)propanoic acid |
1261445-63-9 | 5000mg |
$2235.0 | 2023-09-29 | ||
Enamine | EN300-1457279-1000mg |
3-(2-tert-butylphenyl)propanoic acid |
1261445-63-9 | 1000mg |
$770.0 | 2023-09-29 | ||
Enamine | EN300-1457279-500mg |
3-(2-tert-butylphenyl)propanoic acid |
1261445-63-9 | 500mg |
$739.0 | 2023-09-29 | ||
Enamine | EN300-1457279-1.0g |
3-(2-tert-butylphenyl)propanoic acid |
1261445-63-9 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1457279-50mg |
3-(2-tert-butylphenyl)propanoic acid |
1261445-63-9 | 50mg |
$647.0 | 2023-09-29 | ||
Enamine | EN300-1457279-250mg |
3-(2-tert-butylphenyl)propanoic acid |
1261445-63-9 | 250mg |
$708.0 | 2023-09-29 | ||
Enamine | EN300-1457279-2500mg |
3-(2-tert-butylphenyl)propanoic acid |
1261445-63-9 | 2500mg |
$1509.0 | 2023-09-29 | ||
Enamine | EN300-1457279-10000mg |
3-(2-tert-butylphenyl)propanoic acid |
1261445-63-9 | 10000mg |
$3315.0 | 2023-09-29 |
3-(2-tert-butylphenyl)propanoic acid 関連文献
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
3-(2-tert-butylphenyl)propanoic acidに関する追加情報
Introduction to 3-(2-tert-butylphenyl)propanoic acid (CAS No. 1261445-63-9)
3-(2-tert-butylphenyl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1261445-63-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a phenyl ring substituted with a tert-butyl group and linked to a propanoic acid moiety, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The molecular structure of 3-(2-tert-butylphenyl)propanoic acid consists of a benzene ring para-substituted with a tert-butyl group, which enhances its steric hindrance and influences its reactivity. The presence of the propanoic acid functional group at the other end of the molecule allows for further chemical modifications, making it a versatile building block in drug discovery and material science. Its physicochemical properties, such as solubility, melting point, and stability, are critical factors that determine its utility in different applications.
In recent years, the interest in 3-(2-tert-butylphenyl)propanoic acid has been fueled by its potential role in developing novel therapeutic agents. Researchers have been exploring its derivatives as modulators of various biological pathways. For instance, studies suggest that compounds structurally related to 3-(2-tert-butylphenyl)propanoic acid may exhibit anti-inflammatory, analgesic, or even anticancer properties. These findings are particularly intriguing because they highlight the compound's potential to serve as a scaffold for drug design.
One of the most compelling aspects of 3-(2-tert-butylphenyl)propanoic acid is its ability to interact with biological targets through both hydrophobic and hydrophilic interactions. The phenyl ring provides a hydrophobic surface that can engage with lipid bilayers or hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with polar residues. This dual functionality makes it an attractive candidate for designing molecules that can selectively bind to specific biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and modes of interaction of 3-(2-tert-butylphenyl)propanoic acid with various biomolecules. These computational studies have been complemented by experimental validations, which have confirmed the potential of this compound as a lead molecule in drug discovery. For example, high-throughput screening (HTS) campaigns have identified derivatives of 3-(2-tert-butylphenyl)propanoic acid that show promising activity against enzymes involved in inflammatory pathways.
The synthesis of 3-(2-tert-butylphenyl)propanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts alkylation followed by carboxylation or hydrolysis. The choice of reagents and catalysts plays a crucial role in determining the efficiency of these reactions. Recent innovations in green chemistry have also led to the development of more sustainable synthetic methods for producing 3-(2-tert-butylphenyl)propanoic acid, reducing waste and minimizing environmental impact.
In addition to its pharmaceutical applications, 3-(2-tert-butylphenyl)propanoic acid has shown potential in material science. Its unique molecular structure makes it suitable for designing polymers or coatings with enhanced mechanical properties or specific functionalities. For instance, researchers have explored its use in creating novel polymer matrices that can be used for drug delivery systems or as components in advanced materials.
The regulatory landscape for compounds like 3-(2-tert-butylphenyl)propanoic acid is another important consideration. While it is not classified as a hazardous or controlled substance, compliance with good manufacturing practices (GMP) is essential to ensure the quality and consistency of the product. Manufacturers must adhere to strict guidelines regarding storage, handling, and distribution to maintain product integrity and safety.
Future research directions for 3-(2-tert-butylphenyl)propanoic acid include further exploration of its biological activities and development of novel derivatives with improved pharmacological profiles. The integration of artificial intelligence (AI) and machine learning (ML) techniques into drug discovery pipelines has also opened new avenues for optimizing the design and synthesis of molecules like this one. By leveraging these technologies, researchers can accelerate the identification of new lead compounds and streamline the development process.
In conclusion,3-(2-tert-butylphenyl)propanoic acid (CAS No. 1261445-63-9) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structure and versatile reactivity make it an invaluable tool for researchers seeking to develop innovative therapeutics and advanced materials. As scientific understanding continues to evolve, it is likely that this compound will play an increasingly important role in addressing some of today's most pressing challenges in medicine and technology.
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